Hydrogen-Bond Pharmacophore Integrity: Para-Hydroxyphenyl vs. Des-Hydroxy Analog (3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine, CAS 778-65-4)
The phenolic –OH group of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5) introduces a hydrogen-bond donor (HBD) that is entirely absent in the des-hydroxy analog 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4). This single functional-group difference produces a measurable shift in three key computed descriptors relevant to molecular recognition: HBD count increases from 0 to 1, hydrogen-bond acceptor (HBA) count increases from 2 to 3, and topological polar surface area (TPSA) rises from 30.2 Ų to 50.4 Ų (+67%), all while XLogP3 decreases from 2.8 to 2.5 [1][2]. In medicinal chemistry programs targeting kinase hinge regions or PD-1/PD-L1 protein–protein interfaces where specific hydrogen-bonding patterns are critical determinants of affinity, the presence of the para-OH group is not an incremental modification but a binary pharmacophore switch [3].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (phenolic –OH at para position) |
| Comparator Or Baseline | 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (functionality absent in comparator); TPSA difference: +20.2 Ų (+67%) |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24 / XLogP3 3.0); validated against ChemSpider and chemsrc databases |
Why This Matters
For any screening campaign or SAR study where hydrogen-bond-mediated target engagement is essential, procuring the des-hydroxy analog as a substitute negates a key pharmacophoric element and will likely yield false-negative or misleading structure–activity relationships.
- [1] PubChem Compound Summary for CID 135451139, 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 249774, 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 778-65-4). National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Qin, M.; Xie, H.; Liu, Y.; Zhao, Y. Discovery of [1,2,4]Triazolo[4,3‑a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. J. Med. Chem. 2019, 62, 4703–4715. View Source
